(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol
Description
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol is a complex organic compound characterized by its unique structure, which includes a triazolopyrazine core and a difluoromethoxyphenyl group
Properties
Molecular Formula |
C20H17F2N5O2 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol |
InChI |
InChI=1S/C20H17F2N5O2/c21-20(22)29-15-8-6-14(7-9-15)19-26-25-18-12-23-11-17(27(18)19)24-10-16(28)13-4-2-1-3-5-13/h1-9,11-12,16,20,24,28H,10H2/t16-/m1/s1 |
InChI Key |
MOIHJTIFLGFROE-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the difluoromethoxyphenyl group via nucleophilic substitution reactions. The final step often involves the stereoselective reduction of the intermediate to yield the desired (1S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reaction conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate specific biochemical pathways makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Camptothecin and its derivatives
- Cobenfy™ (KarXT)
Uniqueness
Compared to similar compounds, (1S)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]amino]-1-phenylethanol stands out due to its unique triazolopyrazine core and difluoromethoxyphenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
